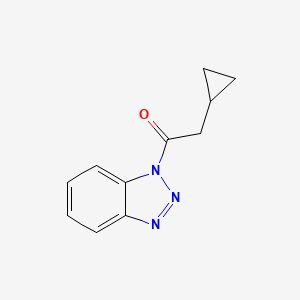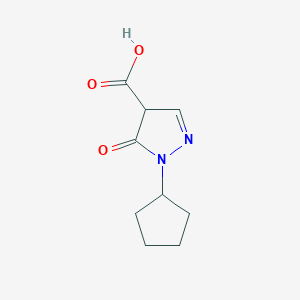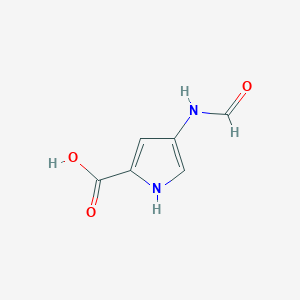![molecular formula C11H9NO3S B12858405 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with an appropriate acrylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding propionic acid derivative.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Propionic acid derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Applications De Recherche Scientifique
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid: Similar structure but with the acrylic acid moiety at a different position.
2-(Methylthio)benzoxazole: Lacks the acrylic acid moiety.
Benzoxazole-4-carboxylic acid: Lacks the methylthio group.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of the benzoxazole ring, methylthio group, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C11H9NO3S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-10-7(5-6-9(13)14)3-2-4-8(10)15-11/h2-6H,1H3,(H,13,14)/b6-5+ |
Clé InChI |
PMEDUCXJRZDFPG-AATRIKPKSA-N |
SMILES isomérique |
CSC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
SMILES canonique |
CSC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)


![3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl](/img/structure/B12858334.png)

![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)





![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)

![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
